molecular formula C13H13ClN2O2S B1411965 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1771970-51-4

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1411965
CAS No.: 1771970-51-4
M. Wt: 296.77 g/mol
InChI Key: FYGZBYKPDWKPJH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of thiazole derivatives, including methods for producing various substituted aminothiazoles. These compounds are synthesized through reactions involving acylation, methylation, and conversion into esters, highlighting the versatility of thiazole chemistry in creating compounds with potential therapeutic applications (Dovlatyan et al., 2004).

Structural Studies

  • X-ray diffraction techniques have been utilized to determine the crystal structures of synthesized thiazole derivatives, providing insight into their molecular conformations and potential for interaction with biological targets. Such studies are essential for understanding the chemical and physical properties that contribute to the compounds' biological activities (Şahin et al., 2014).

Biological Activity

  • Some derivatives of thiazolecarboxylic acid have been evaluated for their anti-inflammatory, analgesic, and antipyretic activities, as well as for their potential ulcerogenic effects. These studies suggest the therapeutic potential of thiazole derivatives in treating inflammation and related conditions (Abignente et al., 1983).
  • Other studies have explored the immunological activity of 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives, examining their effects on humoral immune response and delayed-type hypersensitivity, indicating their potential role in modulating immune responses (Lipnicka & Zimecki, 2007).

Photophysical Properties

  • The photophysical properties of certain thiazole derivatives have been investigated, revealing their ability to act as singlet oxygen sensitizers. This property is significant for applications in photodynamic therapy, where the generation of singlet oxygen can induce cytotoxic effects in targeted cells (Amati et al., 2010).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-(3-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGZBYKPDWKPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.